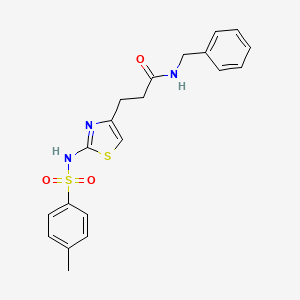

N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide

Description

Properties

IUPAC Name |

N-benzyl-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-15-7-10-18(11-8-15)28(25,26)23-20-22-17(14-27-20)9-12-19(24)21-13-16-5-3-2-4-6-16/h2-8,10-11,14H,9,12-13H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKXBHUTZFOMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route includes the reaction of 4-methylbenzenesulfonamide with a thiazole derivative under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole ring positions using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has been identified as a promising candidate for anticancer therapy. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, particularly through the inhibition of specific kinases involved in tumor growth.

Case Study: KX2-391

KX2-391, an analogue of the compound , has shown promising results in preclinical trials. It was evaluated for its ability to inhibit c-Src kinase, leading to reduced tumor growth in animal models. The structure-activity relationship studies indicated that modifications to the benzyl moiety can enhance anticancer efficacy .

Antioxidant Properties

Recent studies have also explored the antioxidant capabilities of this compound. Compounds with thiazole rings have been noted for their ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Evaluation of Antioxidant Activity

In vitro assays demonstrated that derivatives of thiazole compounds exhibited high radical scavenging activity, with some showing IC50 values lower than standard antioxidants like butylated hydroxyanisole (BHA). Such findings suggest that this compound could play a role in formulations aimed at reducing oxidative damage .

Anti-inflammatory Effects

The compound’s structural features suggest potential anti-inflammatory properties, which could be harnessed in treating conditions characterized by chronic inflammation.

Mechanism and Efficacy

Preliminary studies indicate that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. Further research is needed to fully elucidate these effects and their implications for inflammatory diseases .

Data Summary Table

Conclusion and Future Directions

This compound presents a multifaceted profile with applications in cancer therapy, antioxidant formulations, and anti-inflammatory treatments. Ongoing research is essential to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Future studies should focus on:

- Clinical trials to validate preclinical findings.

- Investigating the compound's pharmacokinetics and safety profile.

- Exploring combination therapies with existing anticancer agents.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

Key spectral data from analogous compounds highlight distinct functional groups:

- C=S Stretching : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides [4–6] (), similar to the thiazole C-S bond in the target compound.

- C=O Stretching : Absent in triazoles [7–9] but critical in the propanamide chain of the target compound (~1680–1700 cm⁻¹ inferred).

- NH Stretching : Present in both sulfonamides (3278–3414 cm⁻¹) and propanamide groups (~3300 cm⁻¹) .

Tautomerism and Stability

Triazole derivatives [7–9] exhibit thione-thiol tautomerism, stabilized by the absence of νS-H bands in IR spectra. In contrast, the thiazole core of the target compound is less prone to tautomerism, favoring a rigid sulfonamido-thiazole-propanamide conformation. This rigidity may enhance metabolic stability compared to triazole analogs .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs) : Halogenated analogs (e.g., X = Cl, Br in [7–9]) show enhanced electrophilicity and enzyme-binding affinity. The 4-methyl group in the target compound (electron-donating) may reduce reactivity but improve membrane permeability.

- Benzyl vs.

Data Tables

Table 1: Comparison of Key Structural and Spectral Features

Table 2: Substituent Impact on Properties

| Substituent (X) | Compound Series | Effect on Reactivity | Potential Bioactivity |

|---|---|---|---|

| 4-Methyl | Target Compound | Increased lipophilicity | Enhanced CNS penetration |

| Cl/Br | Triazoles [7–9] | Enhanced electrophilicity | Improved enzyme inhibition |

| 2,4-Difluorophenyl | Triazoles [7–9] | Polar surface area reduction | Optimized solubility/binding |

Biological Activity

N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound features a thiazole ring, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 443.5 g/mol. Its structure includes a thiazole moiety linked to a benzyl group, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. The thiazole ring can enhance the interaction with microbial targets, making compounds like this compound potentially effective against various pathogens.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The presence of the sulfonamide group in this compound may also enhance its efficacy as an anticancer agent.

Anti-inflammatory Effects

Thiazole compounds are known to modulate inflammatory pathways. This compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Research Findings and Case Studies

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide?

To optimize synthesis, employ multi-step protocols involving:

- Thiazole ring formation : Cyclocondensation of bromoacetyl intermediates with thiourea derivatives under reflux in ethanol or DMF, using glacial acetic acid as a catalyst .

- Sulfonamide coupling : React thiazole intermediates with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) for benzylamine attachment .

Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of:

- Spectroscopic techniques :

- Mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC50 values) be resolved for this compound?

Address discrepancies through:

- Assay standardization : Ensure uniform cell lines (e.g., HepG2 for cytotoxicity) and incubation conditions (pH 7.4, 37°C) .

- Solubility optimization : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and apply statistical models (e.g., nonlinear regression for IC50 calculation) .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?

- Target identification : Perform kinase profiling assays (e.g., ATP-competitive binding using recombinant kinases) .

- Cellular pathway analysis : Use Western blotting to assess phosphorylation status of key proteins (e.g., Akt, ERK) in treated vs. control cells .

- Molecular docking : Model the compound’s 3D structure (via Gaussian or AutoDock Vina) to predict binding affinity for sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

- Core modifications : Vary substituents on the benzyl (e.g., electron-withdrawing groups at para position) or sulfonamide (e.g., methyl vs. trifluoromethyl) to assess potency shifts .

- Bioisosteric replacements : Substitute the thiazole ring with oxazole or pyridine to evaluate scaffold specificity .

- Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate structural changes with ADME properties .

Q. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (1N HCl), basic (1N NaOH), and oxidative (30% H₂O₂) conditions, then monitor degradation via UPLC-PDA .

- Light sensitivity testing : Store samples under UV light (254 nm) and analyze photodegradation products via LC-MS .

Methodological Notes

- Avoid DMF in cytotoxicity assays due to intrinsic toxicity; use PEG-400 as an alternative solvent .

- For in vivo studies , pre-formulate the compound in cyclodextrin complexes to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.